21-Desacetyl 21-O-Iodometyl Deflazacort
Description
21-Desacetyl deflazacort (21-DFZ) is the pharmacologically active metabolite of deflazacort, a synthetic glucocorticoid derived from prednisolone. Structurally, it retains the oxazoline ring at position 17 (replacing the hydroxyl group in prednisolone) and lacks the 21-acetate group present in the parent prodrug (Fig. 1) . Its molecular formula is C₂₃H₂₉NO₅, with a molecular weight of 399.48 g/mol and CAS number 13649-57-5 .
Properties
Molecular Formula |
C₂₃H₂₈INO₅ |
|---|---|
Molecular Weight |
525.38 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacokinetics and Metabolism
- Absorption : Deflazacort is rapidly absorbed after oral administration and hydrolyzed by plasma esterases to 21-DFZ, achieving peak plasma concentrations within 1.5–2 hours .
- Metabolism : 21-DFZ is further metabolized by CYP3A4 into inactive metabolites, primarily 6β-hydroxy-21-desacetyl deflazacort (6β-OH-21-DFZ), which accounts for ~59–66% of urinary excretion .
- Elimination : Renal excretion is the primary route (68–70%), with nearly complete elimination within 24 hours .
Pharmacodynamics
21-DFZ binds to glucocorticoid receptors with high affinity, exerting anti-inflammatory and immunosuppressive effects. Preclinical studies demonstrate its potency in inhibiting allergic reactions (e.g., passive cutaneous anaphylaxis) at levels comparable to or exceeding prednisolone .
Comparison with Similar Compounds
Table 1: Structural and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 21-Desacetyl deflazacort | C₂₃H₂₉NO₅ | 399.48 | 13649-57-5 | Oxazoline ring at C17, lacks 21-acetate |
| Deflazacort | C₂₅H₃₁NO₆ | 441.52 | 14484-47-0 | 21-acetate group, oxazoline ring at C17 |
| Prednisolone | C₂₁H₂₈O₅ | 360.45 | 50-24-8 | Hydroxyl group at C17, no oxazoline ring |
| 6β-OH-21-DFZ | C₂₃H₂₉NO₆ | 415.48 | 72099-45-7 | 6β-hydroxyl addition to 21-DFZ |
Table 2: Pharmacokinetic Comparison
| Parameter | 21-Desacetyl Deflazacort | Prednisolone | Methylprednisolone |
|---|---|---|---|
| Bioavailability | ~100% (from deflazacort) | 80–90% | 82–89% |
| Half-life (t₁/₂) | 1.1–1.9 hours | 2.1–3.5 hours | 1.8–2.5 hours |
| Protein Binding | 40% | 90–95% | 77–82% |
| Metabolism | CYP3A4 | Hepatic (CYP3A4) | Hepatic (CYP3A4) |
| Excretion | Renal (70%) | Renal (60%) | Renal (55%) |
Key Findings from Comparative Studies
Efficacy :
- In animal models, 21-DFZ and deflazacort showed stronger inhibition of allergic reactions (e.g., passive cutaneous anaphylaxis) compared to prednisolone .
- Clinical trials in Duchenne muscular dystrophy (DMD) patients demonstrated comparable efficacy between deflazacort/21-DFZ and prednisone in prolonging ambulation, but with reduced weight gain and Cushingoid features .
Safety Profile :
- Deflazacort/21-DFZ-treated patients exhibited lower incidence of adverse events (16.5%) versus prednisone (20.5%) or methylprednisolone (32.7%) .
- The oxazoline structure of 21-DFZ may contribute to reduced mineralocorticoid activity , minimizing fluid retention and hypertension risks .
Metabolic Stability :
- 21-DFZ is more susceptible to CYP3A4-mediated metabolism than prednisolone, leading to faster clearance and lower risk of drug accumulation .
Table 3: Clinical Outcomes in DMD Patients
| Outcome Measure | Deflazacort/21-DFZ | Prednisone |
|---|---|---|
| Ambulation Retention | 7.2 years (median) | 6.9 years |
| Weight Gain | 2.1 kg/year | 4.5 kg/year |
| Cushingoid Features | 18% incidence | 34% incidence |
| Bone Density Loss | 12% reduction | 22% reduction |
Analytical and Pharmacokinetic Methodologies
A validated LC-MS/MS method (LLOQ: 0.5 ng/mL) is widely used to quantify 21-DFZ in plasma, leveraging its m/z 400.06 → 123.91 transition for high sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
